molecular formula C13H16ClN3 B578328 2-(Piperazin-1-yl)quinoline hydrochloride CAS No. 1245646-84-7

2-(Piperazin-1-yl)quinoline hydrochloride

Cat. No. B578328
M. Wt: 249.742
InChI Key: BWKBOZBYECIGSP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H15N3 . It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .


Synthesis Analysis

The preparation of 2-(piperazin-1-yl)quinoline derivatives involves the use of 2-haloquinolines and anilides. These undergo various chemical reactions such as alkylation, arylation, acylation, and reductive amination to form the 2-piprazinoquinolines .


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as Sigma-Aldrich .

Scientific Research Applications

Chemistry and Pharmacology

  • Field : Chemistry and Pharmacology .
  • Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . It’s also used in the preparation of 2-chloroquinoline-3-carbaldehyde derivatives .
  • Methods : The preparation of 2-(piperazin-1-yl)quinoline derivatives involves alkylation, arylation, acylation, and reductive amination of 2-haloquinolines and anilides . The synthesis of 2-(piperazin-1-yl)quinoline-3-carbaldehydes involves Vilsmeier-Haack formylation of N-arylacetamides .
  • Results : The result of these processes is the formation of 2-piprazinoquinolines and 2-(piperazin-1-yl)quinoline-3-carbaldehydes , which are used in further chemical reactions.

Antimicrobial Activity

  • Field : Microbiology .
  • Application : 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole (PNT), a derivative of 2-(Piperazin-1-yl)quinoline, has been studied for its antimicrobial activity .
  • Methods : The study involved testing the antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA .
  • Results : The results of the study were not specified in the source .

Antibacterial and Antituberculosis Properties

  • Field : Microbiology .
  • Application : 2-(Piperazin-1-yl)quinoline derivatives have been studied for their antibacterial and antituberculosis properties .
  • Methods : The study involved the synthesis of a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, and their in vitro antibacterial activity was evaluated against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria . Furthermore, their antituberculosis activity was assessed against non-virulent, virulent and MDR pathogens .
  • Results : Few compounds displayed inhibitory activity against bacterial growth, but two compounds displayed significant inhibitory activity against all the TB strains .

Heat Shock Protein 70 (HSP70) Inhibitors

  • Field : Biochemistry .
  • Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .
  • Methods : The study involved the design and synthesis of piperidine derivatives .
  • Results : The results of the study were not specified in the source .

Synthesis of Polyfunctionalized Heterocyclic Compounds

  • Field : Organic Chemistry .
  • Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds .
  • Methods : The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .
  • Results : The result of these processes is the formation of polyfunctionalized heterocyclic compounds .

Inhibitors of Human Heat Shock Protein 70 (HSP70)

  • Field : Biochemistry .
  • Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .
  • Methods : The study involved the design and synthesis of piperidine derivatives .
  • Results : The results of the study were not specified in the source .

Safety And Hazards

According to the safety information available, 2-(Piperazin-1-yl)quinoline hydrochloride is classified as Acute Tox. 1 Dermal - Skin Sens. 1. Precautionary measures include avoiding inhalation or skin contact, and using protective clothing .

Future Directions

The future directions for 2-(Piperazin-1-yl)quinoline hydrochloride could involve its use in the development of new drugs. For instance, some quinoline-piperazine hybrids have shown significant inhibitory activity against all TB strains, making them potential candidates for the development of antibiotics or MDR-TB drugs .

properties

IUPAC Name

2-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKBOZBYECIGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681059
Record name 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)quinoline hydrochloride

CAS RN

928026-67-9, 1245646-84-7
Record name Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928026-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to example 1.6(d) from 4-quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Synthesis routes and methods II

Procedure details

Prepared in analogy to example 1.6 (d) from 4-quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Synthesis routes and methods III

Procedure details

To tert-butyl 4-(3-isoquinolyl)piperazine-1-carboxylate (201 mg, 0.64 mmol) was added a 1:1 mixture of DCM and trifluoroacetic acid, the resulting mixture was stirred at room temperature for one hour. The volatiles were removed under reduced pressure, the residue was dissolved in THF and evaporated again. The residue was dissolved in THF and 4N HCl in 1,4-dioxane was added to precipitate the hydrochloride salt which was collected by filtration and dried under reduced pressure. 123 mg of a solid were obtained (0.49 mmol, 77%). MS (APCI) m/z=214.1 [M+1]+.
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Citations

For This Compound
1
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com

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